Calcium tartrate is a calcium salt of tartaric acid, represented by the chemical formula . This compound is commonly found in nature, particularly in the form of tartrate crystals in wine and other fermented beverages. It plays a significant role in various applications, including food and pharmaceutical industries, due to its properties and functionalities.
Calcium tartrate is primarily sourced from natural processes involving tartaric acid, which is prevalent in grapes. During the fermentation of grape juice, tartaric acid can precipitate as calcium tartrate. Additionally, it can be synthesized through various chemical processes involving tartaric acid and calcium salts.
Calcium tartrate is classified as a carboxylic acid salt. It falls under the category of organic compounds and is specifically categorized as a dicarboxylate due to the presence of two carboxyl groups in its structure.
Calcium tartrate can be synthesized through several methods, including:
The synthesis typically requires careful control of pH and temperature to optimize yield and purity. For instance, maintaining a pH around 8 during the precipitation process is crucial for effective calcium tartrate formation .
Calcium tartrate has a molecular structure characterized by its dicarboxylate nature. The molecular formula indicates that it contains one calcium ion bound to two tartrate ions.
Calcium tartrate can participate in several chemical reactions:
The efficiency of these reactions can depend on factors such as temperature, concentration of reactants, and presence of impurities or competing ions.
The mechanism by which calcium tartrate acts in various applications primarily involves its ability to form stable complexes with other compounds, particularly in food and pharmaceutical formulations. In winemaking, for example, it helps stabilize wine by precipitating out excess tartaric acid.
Research indicates that the stability of calcium tartrate complexes can influence the flavor profile and clarity of beverages, making it an essential component in the wine industry.
Relevant analyses such as thermogravimetric analysis have shown that calcium tartrate undergoes significant weight loss upon heating due to dehydration .
Calcium tartrate finds diverse applications across various fields:
Calcium tartrate (CaC₄H₄O₆) predominantly crystallizes as a tetrahydrate (CaC₄H₄O₆·4H₂O), with water molecules integral to its lattice stability. X-ray diffraction analyses reveal that pure calcium tartrate tetrahydrate (CTT) adopts an orthorhombic crystal system with space group P2₁2₁2₁, characterized by three mutually perpendicular twofold screw axes. This centrosymmetric arrangement results in non-polar properties, limiting piezoelectric or nonlinear optical applications [2] [3].
Doping with divalent cations (e.g., Ba²⁺, Sr²⁺) induces structural transitions. Barium-doped CTT (CBT) undergoes a phase shift to a monoclinic system with space group P2₁, breaking centrosymmetry. This modification enables second-harmonic generation for Nd:YAG lasers (λ=1.06 μm), confirming non-centrosymmetric packing. Strontium doping (12% substitution) preserves the tartrate molecular arrangement but alters optical properties like birefringence, without disrupting the tetrahedral coordination [2] [3] [8].
Table 1: Crystallographic Parameters of Calcium Tartrate Phases
Form | Space Group | Crystal System | Hydration State | Notable Features |
---|---|---|---|---|
Pure CTT | P2₁2₁2₁ | Orthorhombic | Tetrahydrate | Centrosymmetric; isotropic |
Ba²⁺-doped CTT | P2₁ | Monoclinic | Tetrahydrate | Non-centrosymmetric; SHG-active |
Sr²⁺-doped CTT | P2₁2₁2₁ | Orthorhombic | Tetrahydrate | Altered birefringence; unaltered packing |
Calcium tartrate exhibits anomalous solubility behavior influenced by solvent composition, temperature, and ionic strength. In aqueous solutions, its solubility decreases with rising temperature due to exothermic dissolution, contrasting with most salts. The solubility product (Ksp) ranges from 7.6–9.5 × 10⁻⁶ M² at 25°C but is substantially lower in hydroalcoholic matrices like wine [4] [5] [6].
Ethanol concentration dramatically reduces solubility. At 12% ethanol (v/v), solubility decreases by 65% compared to pure water due to reduced dielectric constant, which promotes ion pairing. This effect complicates wine stabilization, as cooling—effective for potassium bitartrate—barely affects CaT precipitation kinetics. Consequently, supersaturated solutions persist for months before nucleation, posing a risk of post-bottling crystallization [4] [6]. Ionic interactions further modulate solubility: Potassium ions suppress CaT crystallization by forming soluble K₂Ca(Tartrate)₂ complexes, whereas magnesium accelerates precipitation by competing for hydration shells [5] [6].
Table 2: Solubility of Calcium Tartrate in Ethanol-Water Mixtures
Ethanol (% v/v) | Solubility (g/L) | Relative Reduction (%) | Key Influences |
---|---|---|---|
0 | 2.98 | 0 | Dielectric constant ~80 |
12 | 1.04 | 65 | Ion pairing dominant |
20 | 0.51 | 83 | Reduced hydration of Ca²⁺ |
Calcium tartrate crystallization is nucleation-limited, requiring high activation energy to initiate primary crystal formation. In gels or wines, growth proceeds via screw dislocation mechanisms, forming characteristic colorless, transparent crystals with smooth faces and sharp edges. Crystal habits range from bipyramidal to rhomboid, typically reaching 1–150 μm, uninfluenced by wine composition [3] [7].
Doping with barium introduces morphological defects, increasing dislocation density. Pure CTT crystals exhibit isotropic growth, while doped analogs show anisotropic elongation along the c-axis due to impurity-induced lattice strain. Unlike potassium bitartrate—which exhibits polymorphism (lanceolate to rhomboid) and co-precipitates with colloids—CaT maintains uniform morphology under varying conditions. Inhibitors like tannins or carboxymethylcellulose adsorb onto crystal faces, blocking growth sites and delaying sedimentation [3] [6] [7].
Table 3: Morphological Comparison of Tartrate Crystals in Wine
Property | Calcium Tartrate | Potassium Bitartrate |
---|---|---|
Crystal Habit | Bipyramidal/rhomboid | Polymorphic: ellipsoid → rhomboid |
Surface Texture | Smooth faces | Rough, opaque |
Size Range | 1–150 μm | 3–350 μm |
Color | Colorless | Wine pigment-incorporated |
Growth Inhibition | Carboxymethylcellulose, alginic acid | Metatartaric acid, chitosan |
Thermodynamic stability is governed by pH-dependent speciation of tartaric acid. Above pH 3.7, tartrate ions (T²⁻) dominate, increasing CaT supersaturation. The pH shift during malolactic fermentation (e.g., pH 3.0 → 3.8) elevates precipitation risk by 40-fold in red wines. Temperature has minimal impact: solubility decreases by only 8% from 30°C to 0°C, rendering cold stabilization ineffective [2] [5] [6].
Mathematical models incorporating ion equilibria predict instability thresholds. For example:
Table 4: Critical pH Thresholds for Calcium Tartrate Instability
Wine Type | Calcium (mg/L) | Critical pH | Precipitation Risk |
---|---|---|---|
White | >80 | >4.0 | High |
Rosé | >70 | >3.9 | Moderate |
Red | >60 | >3.7 | Severe |
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